4-Methylpiperidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

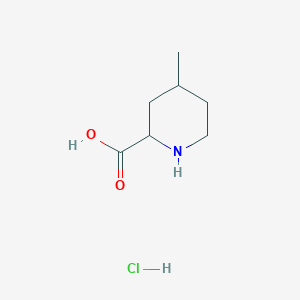

4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a white to off-white powder or crystals . It is used as a raw material in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 4-Methylpiperidine-2-carboxylic acid hydrochloride involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material. Phosphomolybdic acid is used as a catalyst, and an oxidizing process is performed to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide. Methanol or ethanol is used as a solvent, and 4-methylpiperidine-2-carboxylate hydrochloride is produced through a reduction reaction .Molecular Structure Analysis

The molecular weight of 4-Methylpiperidine-2-carboxylic acid hydrochloride is 179.65 . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis

4-Methylpiperidine-2-carboxylic acid hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 179.65 . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Stereoselective Synthesis

An innovative cascade of reactions has been documented for the stereoselective synthesis of pipecolic acid derivatives, utilizing a vinylfluoro group as an acetonyl cation equivalent. This process notably contributes to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its utility in organic synthesis and potential pharmaceutical applications (Purkayastha et al., 2010).

Large-Scale Synthesis

Research has also focused on developing a simple and robust process for large-scale synthesis of key intermediates for novel antifungal drugs, exemplifying the compound's significance in streamlining pharmaceutical production processes (Chen et al., 2019).

Palladium-Catalyzed Aminocarbonylation

The compound's derivatives have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, demonstrating its versatility in creating complex organic molecules and potential applications in drug discovery and development (Takács et al., 2014).

Environmental and Human Safety

Efforts to reduce environmental and human exposure to harmful chemicals have led to research on using diluted solutions of 4-methylpiperidine for Fmoc group removal in peptide synthesis. This approach is highlighted for its environmental benefits and potential to decrease occupational hazards in pharmaceutical manufacturing (Rodríguez et al., 2019).

Electrochemical Oxidation

The compound has been investigated for its role in electrochemical oxidation processes, serving as a catalyst in the conversion of alcohols and aldehydes to carboxylic acids. Such processes offer greener alternatives to traditional oxidation methods and have implications for sustainable chemistry practices (Rafiee et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methylpiperidine-4-carboxylic acid hydrochloride, indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

4-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDXJSQHVCVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperidine-2-carboxylic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)

![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)